ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (ETBC) is an organic compound that is widely used in scientific research. It is an aromatic compound with a molecular weight of 212.3 g/mol, and is composed of a benzothiazole ring and an ethyl group bonded to a carboxylate group. ETBC is a relatively new compound, having been first synthesized in the late 1980s. It is used in a variety of scientific research applications, and is becoming increasingly popular due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and material science. It has been used as a model compound for drug discovery, as its structure is similar to that of many biologically active compounds. This compound has also been used to study the inhibition of enzymes, such as acetylcholinesterase, and its ability to bind to proteins. In addition, this compound has been used to study the synthesis of materials, such as polymers and nanomaterials.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such asCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
It is essential to inhibit both ck2 and gsk3β simultaneously to prevent pten deactivation more efficiently . This suggests that the compound may act as an inhibitor of these enzymes, preventing them from phosphorylating PTEN and thus maintaining its active state.
Biochemical Pathways
The inhibition of ck2 and gsk3β would likely affect thePTEN/PI3K/AKT pathway , a critical pathway in cell survival, growth, and proliferation .
Pharmacokinetics
A similar compound was found to have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Maintaining the active state of pten would likely result in the downregulation of the pi3k/akt pathway, potentially leading to decreased cell survival, growth, and proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and its structure is similar to many biologically active compounds, making it useful for drug discovery. In addition, it is relatively stable and easy to work with in the lab. However, this compound also has some limitations. It is not well understood, so its exact effects on proteins and enzymes are not known.
Zukünftige Richtungen
Future research on ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate should focus on understanding its biochemical and physiological effects. This could be done through further studies on the interaction of this compound with proteins and enzymes. In addition, further research should be done to understand the mechanism of action of this compound, as this could lead to new applications for the compound. Finally, further research should be done to explore the potential of this compound as a drug or material.
Synthesemethoden
Ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is synthesized from ethyl 4-chloro-5-formyl-7-hydroxy-1,3-benzothiazole-4-carboxylate (EBCFHC) via a two-step process. In the first step, EBCFHC is treated with an aqueous solution of sodium hydroxide and heated to 90°C for two hours. This reaction converts the carboxylic acid group of EBCFHC to a carboxylate anion, which is then reacted with ethyl bromide in the presence of a base (such as sodium hydroxide or potassium carbonate) in the second step. This reaction yields this compound as the final product.
Eigenschaften
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCQRFMTZHZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77528-46-2 |
Source
|
Record name | ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.